2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine
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Overview
Description
2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further connected to a triazole ring and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction. . The resulting triazole intermediate is then subjected to further functionalization.
The next step involves the introduction of the methylsulfonylbenzyl group. This can be accomplished by reacting the triazole intermediate with a suitable benzyl halide derivative under basic conditions. The final step is the attachment of the ethanamine chain, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted ethanamine derivatives .
Scientific Research Applications
2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the triazole ring can interact with nucleic acids, potentially disrupting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[4-(ethylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine
- 2-{1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanamine
- 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}propylamine
Uniqueness
The uniqueness of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and stability, while the triazole ring provides a versatile platform for further functionalization. This makes the compound a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C12H16N4O2S |
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Molecular Weight |
280.35 g/mol |
IUPAC Name |
2-[1-[(4-methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H16N4O2S/c1-19(17,18)12-4-2-10(3-5-12)8-16-9-11(6-7-13)14-15-16/h2-5,9H,6-8,13H2,1H3 |
InChI Key |
LOOFBKHYTKZUJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=C(N=N2)CCN |
Origin of Product |
United States |
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